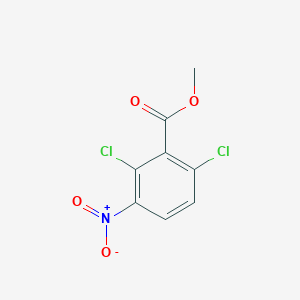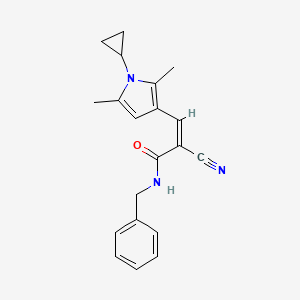
(Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has shown promising results in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mechanism of Action
(Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide selectively binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking BCR signaling and downstream activation of NF-κB and AKT pathways. This leads to the inhibition of B-cell proliferation, survival, and differentiation, and the reduction of cytokine production.
Biochemical and Physiological Effects:
In vitro studies have shown that (Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide inhibits BTK with an IC50 of 0.85 nM and exhibits selectivity over other kinases, including Tec, Itk, and JAK3. In vivo studies have demonstrated that (Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide has a favorable pharmacokinetic profile, with a half-life of 4-6 hours and good oral bioavailability. (Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide has also shown dose-dependent inhibition of BCR signaling and significant antitumor activity in xenograft models of CLL and MCL.
Advantages and Limitations for Lab Experiments
(Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. However, (Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide has some limitations, such as its potential off-target effects and the need for further optimization to improve its efficacy and safety.
Future Directions
There are several future directions for the development of (Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide, including:
1. Combination therapy: (Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide could be combined with other targeted therapies, such as PI3K inhibitors, to enhance its antitumor activity and overcome resistance.
2. Biomarker identification: Biomarkers could be identified to predict the response to (Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide and monitor the treatment efficacy.
3. Clinical trials: Clinical trials could be conducted to evaluate the safety and efficacy of (Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide in various diseases, including CLL, MCL, and autoimmune diseases.
4. Structural optimization: Further structural optimization could be performed to improve the potency, selectivity, and pharmacokinetic properties of (Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide.
In conclusion, (Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide is a promising inhibitor of BTK with potential therapeutic applications in B-cell malignancies, autoimmune diseases, and inflammatory disorders. Further research is needed to optimize its efficacy and safety and evaluate its clinical potential.
Synthesis Methods
The synthesis of (Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide involves a multi-step process, which starts with the reaction of 1-cyclopropyl-2,5-dimethylpyrrole-3-carbaldehyde with benzylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to give the amine intermediate, which is further reacted with cyanoacetic acid and triethylamine to form the cyanoenamine. The final step involves the reaction of the cyanoenamine with benzyl bromide in the presence of potassium carbonate to give (Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide.
Scientific Research Applications
(Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide has been extensively studied for its therapeutic potential in various diseases. In preclinical studies, (Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide has shown potent activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). (Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide has also demonstrated efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus (SLE), by inhibiting BCR signaling and reducing the production of autoantibodies.
properties
IUPAC Name |
(Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-14-10-17(15(2)23(14)19-8-9-19)11-18(12-21)20(24)22-13-16-6-4-3-5-7-16/h3-7,10-11,19H,8-9,13H2,1-2H3,(H,22,24)/b18-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWVZLUMCOAQKO-WQRHYEAKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)NCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2CC2)C)/C=C(/C#N)\C(=O)NCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

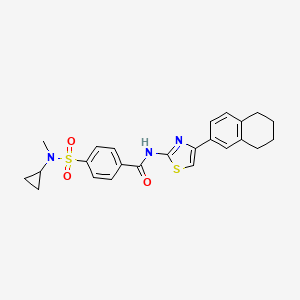

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2412904.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide](/img/no-structure.png)

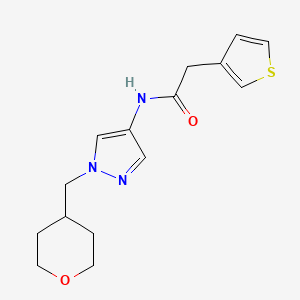

![5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(m-tolyl)oxazole](/img/structure/B2412911.png)
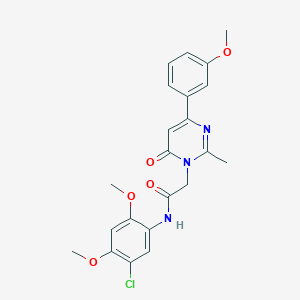
![4-fluoro-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2412915.png)
![Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2412916.png)
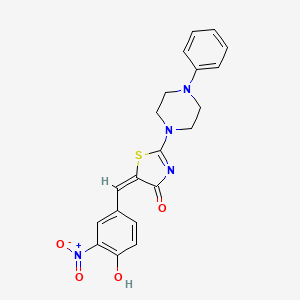
![3-[3-(4-Tert-butylphenyl)-4-formylpyrazol-1-yl]propanenitrile](/img/structure/B2412918.png)
